4-Amino-6,7-dimethoxyquinoline-3-carbohydrazide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-6,7-dimethoxyquinoline-3-carbohydrazide typically involves the reaction of 6,7-dimethoxyquinoline-3-carbohydrazide with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-6,7-dimethoxyquinoline-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The amino and methoxy groups can participate in substitution reactions to form a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products: The major products formed from these reactions include various quinoline derivatives, which can be further utilized in different applications .
Scientific Research Applications
4-Amino-6,7-dimethoxyquinoline-3-carbohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-Amino-6,7-dimethoxyquinoline-3-carbohydrazide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve interactions with nucleic acids and proteins .
Comparison with Similar Compounds
6,7-Dimethoxyquinoline: Shares the quinoline core structure but lacks the amino and carbohydrazide groups.
4-Aminoquinoline: Similar in structure but lacks the methoxy groups.
Quinoline-3-carbohydrazide: Lacks the amino and methoxy groups.
Uniqueness: Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and development .
Properties
Molecular Formula |
C12H14N4O3 |
---|---|
Molecular Weight |
262.26 g/mol |
IUPAC Name |
4-amino-6,7-dimethoxyquinoline-3-carbohydrazide |
InChI |
InChI=1S/C12H14N4O3/c1-18-9-3-6-8(4-10(9)19-2)15-5-7(11(6)13)12(17)16-14/h3-5H,14H2,1-2H3,(H2,13,15)(H,16,17) |
InChI Key |
DSJHOJPSCLQHBD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=C(C=N2)C(=O)NN)N)OC |
Origin of Product |
United States |
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